Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate
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Overview
Description
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate typically involves the reaction of 4-methylphenylacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-phenyl-4-oxo-2-butenoate
- Methyl 2-hydroxy-4-(4-chlorophenyl)-4-oxo-2-butenoate
- Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-butenoate
Uniqueness
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl (Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3/b10-7- |
InChI Key |
KAQIFZRTEIWJID-YFHOEESVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O |
Origin of Product |
United States |
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